molecular formula C23H17ClN2O2 B3481945 N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE

N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE

Cat. No.: B3481945
M. Wt: 388.8 g/mol
InChI Key: WHMQSUNPJKYUTQ-UHFFFAOYSA-N
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Description

N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloropyridyl group and a naphthyloxy methyl group attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the chloropyridyl and naphthyloxy methyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorinating agents, coupling reagents, and solvents like dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(5-CHLORO-2-PYRIDYL)-3-[(1-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-(naphthalen-1-yloxymethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-19-11-12-22(25-14-19)26-23(27)18-8-3-5-16(13-18)15-28-21-10-4-7-17-6-1-2-9-20(17)21/h1-14H,15H2,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMQSUNPJKYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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